molecular formula C8H9N3O3 B8716023 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

Cat. No.: B8716023
M. Wt: 195.18 g/mol
InChI Key: DMCQIHOQXHPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol It is characterized by the presence of a nitropyridine group attached to an azetidin-3-ol moiety

Preparation Methods

The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2

InChI Key

DMCQIHOQXHPIGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetonitrile (50 mL), 5-fluoro-2-nitropyridine (1.2 g, 7.9 mmol), K2CO3 (2.1 g, 15.8 mmol), and azetidin-3-ol hydrochloride (1.3 g, 11.9 mmol). The mixture was heated at 60° C. for 1 h. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (50:1 to 20:1) to afford 147a (1.1 g, 73%) as a yellow solid. MS-ESI: [M+H]+ 196.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-nitropyridine (0.54 g, 2.66 mmol), azetidin-3-ol hydrochloride (0.46 g, 4.17 mmol) and tetrabutylammonium iodide (0.103 g, 0.278 mmol) in 6 mL of DMSO is added potassium carbonate (1.06 g, 7.68 mmol). The resulting mixture is heated to 80° C. for 3 h. Poured into ethyl acetate/NaHCO3 solution. Extracted with ethyl acetate (2×250 mL). The organic layer is ished with brine and dried over Na2SO4. Concentrated to give 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (153 mg, 29%). MS (ESI) m/z 240.1 (M+H)+
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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